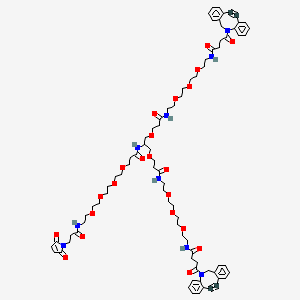

Mal-PEG4-bis-PEG3-DBCO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

マレイミド-PEG4-ビス-PEG3-DBCOは、抗体薬物複合体の合成に使用される、切断可能な7ユニットのポリエチレングリコール抗体薬物複合体リンカーです。 それは、アジド基を含む分子と歪み促進型アルキン-アジド環状付加反応を起こすことができるジベンゾシクロオクチン基を含むクリックケミストリー試薬です .

準備方法

合成経路と反応条件

マレイミド-PEG4-ビス-PEG3-DBCOは、マレイミドとジベンゾシクロオクチン基をポリエチレングリコール鎖を介して結合させる一連の化学反応によって合成されます。 合成は通常、次の手順が含まれます。

マレイミドの活性化: マレイミドは、チオール基と反応するように活性化されます。

ポリエチレングリコールとの結合: 活性化されたマレイミドは、ポリエチレングリコール鎖と結合されます。

ジベンゾシクロオクチンの付加: ジベンゾシクロオクチン基は、歪み促進型アルキン-アジド環状付加反応を介してポリエチレングリコール鎖に付加されます

工業生産方法

マレイミド-PEG4-ビス-PEG3-DBCOの工業生産には、自動反応器と精製システムを使用した大規模合成が含まれます。 このプロセスには以下が含まれます。

バルク合成: 大量の試薬が、制御された条件下で自動反応器内で混合されます。

精製: 生成物は、クロマトグラフィー技術を使用して精製され、不純物が除去されます。

化学反応の分析

反応の種類

マレイミド-PEG4-ビス-PEG3-DBCOは、主に歪み促進型アルキン-アジド環状付加反応を起こします。 この反応は非常に特異的であり、触媒を必要としないため、生体結合用途に適しています .

一般的な試薬と条件

試薬: アジド含有分子、ポリエチレングリコール、マレイミド、ジベンゾシクロオクチン。

主な生成物

科学的研究の応用

Chemical Properties and Mechanism of Action

Mal-PEG4-bis-PEG3-DBCO is a heterotrifunctional linker that contains two dibenzocyclooctyne (DBCO) moieties for click chemistry and a maleimide group for selective conjugation with thiol groups. Its structure includes a polyethylene glycol (PEG) spacer that enhances solubility and biocompatibility. The DBCO group exhibits high reactivity with azides through strain-promoted alkyne-azide cycloaddition, allowing for efficient and rapid conjugation without the need for toxic metal catalysts .

Targeted Drug Delivery

One of the primary applications of this compound is in targeted drug delivery systems. By linking therapeutic agents to specific biomolecules, researchers can direct drugs to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic toxicity. The DBCO moiety facilitates precise conjugation with azide-functionalized drugs or targeting ligands, making it a valuable tool in developing personalized medicine approaches .

Bioorthogonal Chemistry

This compound plays a crucial role in bioorthogonal chemistry , enabling the selective labeling of biomolecules within living systems without disrupting native biochemical processes. This capability is essential for studying complex biological systems and developing sophisticated diagnostic tools. The rapid and efficient click reactions facilitated by this compound allow researchers to visualize and track biomolecules in real-time, providing insights into cellular dynamics and interactions .

Antibody-Drug Conjugates

In the realm of antibody-drug conjugates (ADCs) , this compound serves as an essential linker that connects cytotoxic drugs to antibodies targeting specific cancer cells. This approach allows for the selective delivery of potent drugs directly to tumor sites, significantly improving treatment outcomes while reducing side effects associated with conventional chemotherapy. The PEG spacer enhances the solubility and stability of the ADCs, further optimizing their therapeutic potential .

Theranostics

The compound is also utilized in theranostics , which combines therapeutic and diagnostic capabilities into a single platform. By coupling this compound with imaging agents, clinicians can monitor drug delivery and assess therapeutic efficacy in real-time. This dual functionality supports personalized treatment strategies, particularly in oncology, where precise monitoring of treatment response is critical .

Bioconjugation Techniques

This compound is employed extensively in various bioconjugation techniques , allowing for the modification of proteins, peptides, and nucleic acids. Its ability to react selectively with thiol groups via the maleimide functionality enables the formation of stable thioether bonds, facilitating the development of novel bioconjugates for research and therapeutic applications .

Summary Table of Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances drug efficacy by directing therapeutics to specific cells or tissues. |

| Bioorthogonal Chemistry | Enables selective labeling of biomolecules without disrupting native biochemical processes. |

| Antibody-Drug Conjugates | Connects cytotoxic drugs to antibodies for targeted cancer therapy. |

| Theranostics | Combines therapy and diagnostics for real-time monitoring of treatment efficacy. |

| Bioconjugation Techniques | Modifies biomolecules through selective reactions with thiols or azides for various applications. |

作用機序

マレイミド-PEG4-ビス-PEG3-DBCOは、歪み促進型アルキン-アジド環状付加を介して効果を発揮します。 ジベンゾシクロオクチン基は、アジド含有分子と反応して、安定なトリアゾール結合を形成します。 この反応は生体直交性であり、生物学的プロセスを干渉せずに選択的に起こります .

類似化合物との比較

類似化合物

マレイミド-ビス-PEG3-DBCO: 構造は似ていますが、ポリエチレングリコールユニットが少ないです.

ジベンゾシクロオクチン-PEG4-マレイミド: 同様の官能基を持つ別のクリックケミストリー試薬です.

マレイミド-PEG4-(PEG3-DBCO)-(PEG3-TCO): より複雑な生体結合のための追加の官能基を含みます.

独自性

マレイミド-PEG4-ビス-PEG3-DBCOは、切断可能な性質と、可溶性と生体適合性を高める複数のポリエチレングリコールユニットの存在により、独自性を持っています。 触媒なしで歪み促進型アルキン-アジド環状付加反応を起こす能力により、生体結合用途に非常に効率的です .

生物活性

Mal-PEG4-bis-PEG3-DBCO is a heterotrifunctional linker designed for bioconjugation applications. It features two dibenzocyclooctyne (DBCO) moieties and a maleimide group, linked through a polyethylene glycol (PEG) spacer. This structure enhances its solubility and biocompatibility, making it suitable for various biological applications, including drug delivery systems and targeted therapies.

Chemical Structure and Properties

The molecular formula of this compound is C81H105N9O22, with a molecular weight of 1556.75 g/mol. Its primary reactions involve:

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The DBCO moiety reacts with azide groups to form stable triazole linkages without the need for catalysts, minimizing potential toxicity.

- Thiol-Maleimide Reaction : The maleimide group selectively conjugates with thiol groups, forming stable thioether bonds.

These reactions are characterized by high specificity and efficiency, enabling precise bioconjugation in complex biological environments.

Biological Activity and Applications

This compound exhibits excellent biocompatibility due to its hydrophilic PEG backbone, which reduces aggregation and enhances solubility in biological media. The compound's ability to facilitate rapid conjugation under mild conditions makes it valuable for:

- Drug Delivery Systems : Its dual functionality allows for the attachment of therapeutic agents to target cells effectively.

- Targeted Therapies : The compound can be used to create targeted delivery systems that minimize side effects by concentrating the therapeutic agent at the site of action.

Comparative Analysis

The following table compares this compound with similar compounds based on their functionalities and applications:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-bis-PEG3-dibenzocyclooctyne | Maleimide, DBCO | Shorter PEG chain, suitable for smaller biomolecules |

| DBCO-PEG4-Maleimide | Maleimide, DBCO | Lacks additional PEG units; simpler architecture |

| Amino-bis-PEG3-dibenzocyclooctyne | Amino group, DBCO | Allows for amine-based conjugation |

| Bromoacetyl-PEG3-dibenzocyclooctyne | Bromoacetyl, DBCO | Provides alternative reactivity with thiols |

This compound stands out due to its longer PEG chain and dual DBCO functionality, enhancing solubility and reducing steric hindrance compared to its counterparts.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Bioconjugation Efficiency : Research indicates that the compound maintains its reactivity even under physiological conditions, making it suitable for in vivo applications. For instance, in a study involving peptide-based positron emission tomography (PET) probes, the incorporation of maleimide derivatives demonstrated high selectivity for thiol groups in peptides, leading to improved labeling efficiency and stability .

- Therapeutic Applications : In the context of antibody-drug conjugates (ADCs), this compound has been utilized to link cytotoxic drugs to antibodies selectively. This approach enhances the therapeutic index by delivering drugs directly to target cells while minimizing systemic toxicity .

- Radiopharmaceutical Development : The compound's ability to facilitate click chemistry has been leveraged in developing novel radiopharmaceuticals with favorable biodistribution profiles. Studies have shown that incorporating polar triazole units can enhance renal uptake and retention of radiolabeled compounds .

特性

分子式 |

C81H105N9O22 |

|---|---|

分子量 |

1556.7 g/mol |

IUPAC名 |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C81H105N9O22/c91-72(21-23-80(99)89-59-67-13-3-1-9-63(67)17-19-65-11-5-7-15-70(65)89)82-31-40-102-46-52-108-54-48-105-43-34-85-75(94)28-38-111-61-69(87-77(96)30-37-101-45-51-107-57-58-110-56-50-104-42-33-84-74(93)27-36-88-78(97)25-26-79(88)98)62-112-39-29-76(95)86-35-44-106-49-55-109-53-47-103-41-32-83-73(92)22-24-81(100)90-60-68-14-4-2-10-64(68)18-20-66-12-6-8-16-71(66)90/h1-16,25-26,69H,21-24,27-62H2,(H,82,91)(H,83,92)(H,84,93)(H,85,94)(H,86,95)(H,87,96) |

InChIキー |

ZIFGJVXTBDLRCF-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。